molecular formula C13H11FN2O B14909403 4-fluoro-N-(3-methylpyridin-4-yl)benzamide

4-fluoro-N-(3-methylpyridin-4-yl)benzamide

Cat. No.: B14909403
M. Wt: 230.24 g/mol
InChI Key: UKYNYWPCJONEBV-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-methylpyridin-4-yl)benzamide is a chemical compound with the molecular formula C13H11FN2O It is a benzamide derivative that features a fluorine atom and a methylpyridinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-methylpyridin-4-yl)benzamide typically involves the condensation of 4-fluorobenzoic acid with 3-methyl-4-aminopyridine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond between the carboxylic acid and the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-methylpyridin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the pyridine ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(3-methylpyridin-4-yl)benzamide is unique due to the presence of both a fluorine atom and a methylpyridinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

4-fluoro-N-(3-methylpyridin-4-yl)benzamide

InChI

InChI=1S/C13H11FN2O/c1-9-8-15-7-6-12(9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,15,16,17)

InChI Key

UKYNYWPCJONEBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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